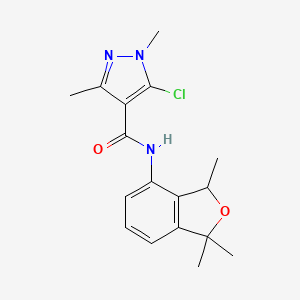
L-Alaninol
Vue d'ensemble
Description
L-Alaninol, also known as (S)-2-Amino-1-propanol, is an organic compound with the molecular formula C3H9NO. It is classified as an amino alcohol and is a chiral molecule, meaning it has non-superimposable mirror images. This compound is a colorless solid that is soluble in water and has a melting point of 96°C . It is commonly used as a precursor to various chiral ligands in asymmetric catalysis .
Applications De Recherche Scientifique
L-Alaninol has a wide range of applications in scientific research:
Safety and Hazards
Orientations Futures
While specific future directions for L-Alaninol are not detailed in the search results, it is known to be used as an intermediate for pharmaceuticals and other life science-related research . Its role as a precursor to numerous chiral ligands used in asymmetric catalysis suggests potential applications in the development of new catalysts .
Mécanisme D'action
The mechanism of action of L-Alaninol involves its role as a chiral building block in various chemical reactions. It acts as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. The hydroxyl and amino groups in this compound allow it to form hydrogen bonds and interact with other molecules, facilitating its use in asymmetric synthesis .
Méthodes De Préparation
L-Alaninol can be synthesized through several methods. One common synthetic route involves the reduction of the carboxylic group of L-alanine to an alcohol using a strong reducing agent such as lithium aluminium hydride . Another method involves the preparation from (S)-1-methoxy-2-propylamine via the hydrochloride of (S)-2-amino-1-propanol and subsequent work-up . Industrial production methods often utilize catalytic hydrogenation of alanine esters or enzymatic conversion of 2-aminopropane to this compound .
Analyse Des Réactions Chimiques
L-Alaninol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminium hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and tosylates.
Condensation: It can react with carbonyl compounds to form Schiff bases, which are useful intermediates in organic synthesis.
Comparaison Avec Des Composés Similaires
L-Alaninol is similar to other amino alcohols such as:
Ethanolamine: Another amino alcohol with a simpler structure, used in the production of detergents and emulsifiers.
Propanolamine: Similar to this compound but with different stereochemistry, used in the synthesis of pharmaceuticals.
Phenylalaninol: An aromatic amino alcohol used in the synthesis of chiral drugs.
This compound is unique due to its specific chiral properties and its widespread use as a chiral auxiliary in asymmetric synthesis, making it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
(2S)-2-aminopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMMTJMQCTUHRP-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347737 | |
| Record name | L-Alaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | (S)-(+)-2-Amino-1-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10986 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2749-11-3 | |
| Record name | L-Alaninol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2749-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminopropanol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002749113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-2-aminopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOPROPANOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V403GH89L1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of L-alaninol?
A1: The molecular formula of this compound is C3H9NO, and its molecular weight is 75.11 g/mol.
Q2: How can this compound be spectroscopically characterized?
A2: this compound can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR provides information about the connectivity and environment of atoms within the molecule, while MS allows for the determination of the molecular weight and fragmentation pattern. [, ]
Q3: Is this compound soluble in water?
A3: Yes, this compound is highly soluble in water. []
Q4: What is the biological relevance of this compound?
A4: this compound is a constituent of glycopeptidolipids (GPLs), which are important cell surface antigens found in mycobacteria. These GPLs are implicated in the pathogenesis of opportunistic infections caused by the Mycobacterium avium complex. [, ]
Q5: Can bacteria utilize this compound as a carbon source?
A5: Yes, certain Pseudomonas species can utilize this compound as their sole carbon source. These bacteria possess specific metabolic pathways to degrade this compound. []
Q6: What are the key steps in the bacterial degradation pathway of this compound?
A6: In Pseudomonas sp. strain KIE171, this compound is first oxidized to L-2-aminopropionaldehyde, likely by an alcohol dehydrogenase. This aldehyde can be further oxidized to L-alanine or deaminated to propionaldehyde. Subsequent steps involve aldehyde dehydrogenase activity to yield either L-alanine or propionic acid, which enter central metabolism. []
Q7: Are there any known inhibitors of this compound metabolizing enzymes?
A7: Yes, D-β-aminoglutaryl-L-alanine, a beta-amino acid isomer of the natural substrate L-γ-glutamyl-L-alanine, has been shown to inhibit γ-glutamylcyclotransferase, an enzyme involved in this compound metabolism. Interestingly, reducing the alanyl alpha-carboxyl group of the inhibitor to a hydroxyl group, forming D-β-aminoglutaryl-L-alaninol, reduces its inhibitory potency. [, ]
Q8: How is this compound synthesized?
A8: this compound can be synthesized from L-alanine through several methods: * Catalytic hydrogenation: This involves the reduction of L-alanine using a catalyst like Ru/C under high hydrogen pressure. [, ] * Reduction of L-alanine esters: L-alanine esters can be reduced using lithium aluminum hydride to yield this compound. [] * From (S)-1-Methoxy-2-propylamine: this compound can be synthesized from (S)-1-methoxy-2-propylamine via its hydrochloride salt. []
Q9: Can this compound be used as a chiral building block?
A9: Yes, this compound serves as a versatile chiral building block for synthesizing various compounds, including chiral ligands for asymmetric catalysis. []
Q10: How does the chirality of this compound affect its applications?
A10: The chirality of this compound is crucial in applications where stereochemistry plays a significant role, such as in the synthesis of chiral catalysts, pharmaceuticals, and other bioactive compounds. [, ]
Q11: What are some examples of chiral ligands derived from this compound?
A11: C2-symmetric bicyclic guanidinates based on 1,5,7-triazabicyclo[4.4.0]dec-5-ene can be synthesized using this compound as a chiral precursor. These ligands have potential applications in high- and mid-valent early transition metal chemistry. []
Q12: How does this compound contribute to asymmetric polymerization?
A12: Chiral phenylacetylenes containing an this compound residue and two hydroxymethyl groups can undergo asymmetric polymerization. The chirality of this compound influences the helical sense (right- or left-handed) of the resulting polymers, impacting their properties. [, ]
Q13: Can this compound be used as a catalyst?
A13: Yes, this compound and its derivatives, like L-leucinol, can act as chiral catalysts in enantioselective reactions, such as the aldol reaction between isatin and acetone. []
Q14: What is the proposed mechanism for the L-leucinol-catalyzed aldol reaction?
A14: Mechanistic studies suggest that L-leucinol catalyzes the formation of a reactive syn-enamine intermediate from isatin and acetone. This enamine then reacts with another molecule of isatin to yield the aldol product with high enantioselectivity. The chirality of L-leucinol directs the stereochemical outcome of the reaction. []
Q15: How is this compound quantified?
A15: High-performance liquid chromatography (HPLC) with photodiode array detection (PAD) is a commonly used method for quantifying this compound. Pre-column derivatization can be employed to enhance detection sensitivity. []
Q16: Are there alternative methods for analyzing this compound in complex mixtures?
A16: Yes, mass spectrometry techniques like MALDI-TOF and ESI-MS are valuable for analyzing this compound-containing molecules, such as GPLs, in complex mixtures. These techniques provide information about molecular weight, fragmentation patterns, and structural details. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B1674250.png)
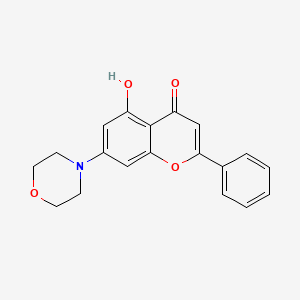

![2,2-diphenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B1674254.png)
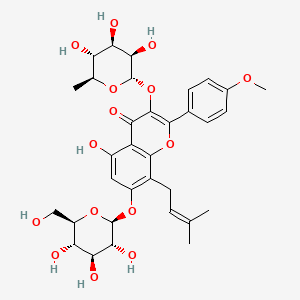
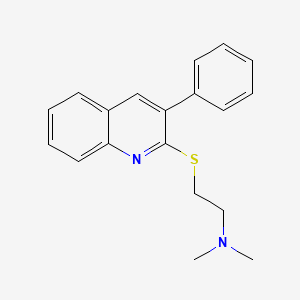
![(Z)-7-[(2S,4S,5R)-4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B1674263.png)
![4-[[(2S)-1-[[(2S)-3-methyl-1-[[(2S)-1-[(2S)-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1674264.png)
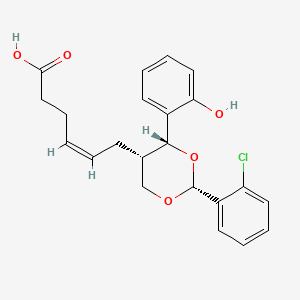
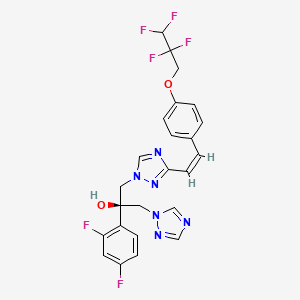
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1674267.png)


